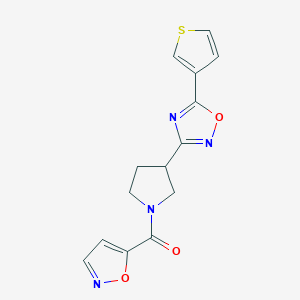
Isoxazol-5-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives has been a subject of interest due to their potential biological activities. In the studies provided, the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles was achieved through the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol . This reaction selectively produced the desired isoxazole compounds. Additionally, under similar conditions, the reaction of 2-(2-carbamoyl-2-cyano-1-ethylthioethenyl)pyrroles with hydroxylamine yielded both 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles, with the latter being selectively prepared in the presence of aqueous NaOH . The synthesis route also involved intramolecular cyclization processes to produce 1-ethylthio-3-iminopyrrolizines.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for their biological activity. In one of the studies, a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and its structure characterized using various spectroscopic methods including IR, 1H NMR, LC-MS, and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system with the space group P21/c. The piperidine and morpholine rings adopted a chair conformation, while the benzisoxazole ring remained planar within experimental limits . The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is influenced by their molecular structure. Although the provided papers do not delve deeply into various chemical reactions, the synthesis process itself involves chemical transformations that are indicative of the reactivity of these compounds. The formation of isoxazole rings through the reaction with hydroxylamine and the subsequent intramolecular cyclization to form iminopyrrolizines suggest that these compounds can undergo nucleophilic addition and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are determined by their molecular structure and the nature of their substituents. The papers provided do not offer extensive data on the physical properties such as melting points, solubility, or stability under various conditions. However, the chemical properties can be inferred from the molecular structure analysis. The presence of hydrogen bonds and the planarity of the benzisoxazole ring suggest that these compounds may exhibit significant stability and could potentially form crystalline structures with specific spatial arrangements, as evidenced by the X-ray diffraction study .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis of isoxazole and oxadiazole derivatives, exploring their chemical structures and properties. For example, the synthesis of isoxazole, 1, 2, 4‐Oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone oxime derivatives from N‐Hydroxy‐1H‐pyrazole‐4‐carbimidoyl chloride was studied, and their structures were identified by spectral data, demonstrating the chemical versatility of these compounds (Bhavanarushi Sangepu et al., 2016).
Biological Activity
The biological activities of compounds related to Isoxazol-5-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have been a subject of interest. For instance, a study on the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives revealed their potential as sodium channel blockers and anticonvulsant agents, indicating the therapeutic potential of such compounds (S. Malik & S. Khan, 2014).
Antimicrobial and Antitubercular Activities
Some novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity, showing good efficacy against various bacterial strains, including E. coli and M. tuberculosis, highlighting the potential of these compounds in addressing infectious diseases (Ramesh M. Shingare et al., 2018).
Drug-likeness and ADME Prediction
Research has also been conducted on the in silico prediction of drug-likeness and ADME properties of related compounds, providing insights into their potential as therapeutic agents. For example, a study synthesized a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone and evaluated their in silico ADME properties along with in vitro antibacterial, antifungal, and antimycobacterial activities, demonstrating the importance of computational methods in drug discovery (K. Pandya et al., 2019).
Propriétés
IUPAC Name |
1,2-oxazol-5-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(11-1-4-15-20-11)18-5-2-9(7-18)12-16-13(21-17-12)10-3-6-22-8-10/h1,3-4,6,8-9H,2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRPXMKDUBMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

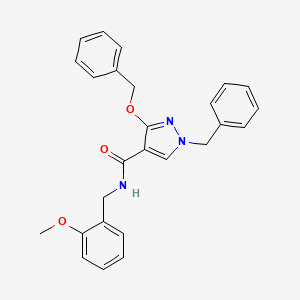
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)


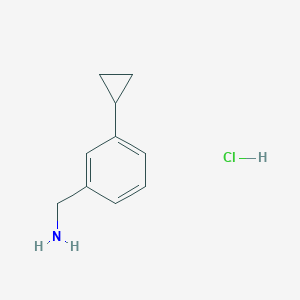
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

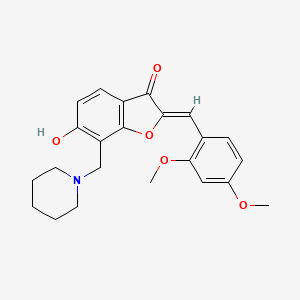
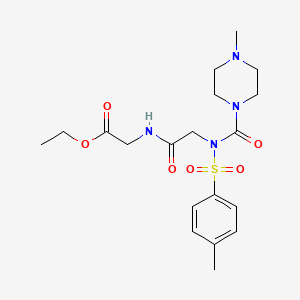
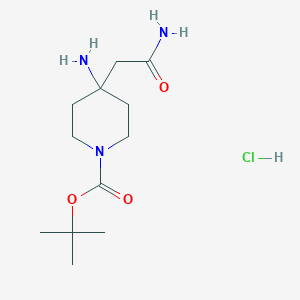
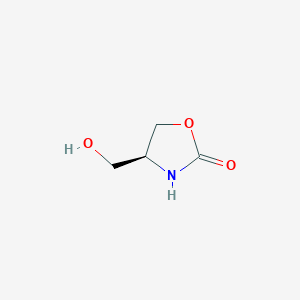
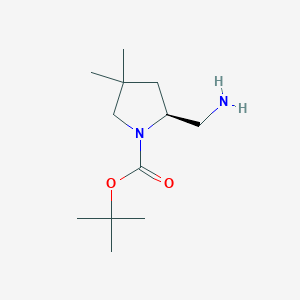
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2514137.png)
![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)